molecular formula C11H13FO3 B1406114 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1512641-73-4

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B1406114
M. Wt: 212.22 g/mol
InChI Key: BNUZASZMFPSETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Fluoro-2-methoxyphenylboronic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula for “5-Fluoro-2-methoxyphenylboronic acid” is C7H8BFO3 .


Chemical Reactions Analysis

“5-Fluoro-2-methoxyphenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144 - 153 degrees Celsius . It appears as a white to pale brown crystalline powder .

Scientific Research Applications

  • Suzuki–Miyaura Coupling
    • Application : This compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Results : An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZASZMFPSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

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